REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH3:10])=[O:8].[CH:11]([C:13]([CH3:15])=[O:14])=[CH2:12].C(N(CC)CC)C>C1(C)C=CC=CC=1.CCOC(C)=O>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][C:3]1([CH2:12][CH2:11][C:13](=[O:14])[CH3:15])[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O=C1C(CCC1)C(=O)OC
|
Name
|
|
Quantity
|
1.381 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
2.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
WASH
|
Details
|
washed with sat. NH4Cl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using 0-50% heptane/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)(C(=O)OC)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.42 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |